molecular formula C21H25N7 B1683880 ENMD-2076 CAS No. 934353-76-1

ENMD-2076

Numéro de catalogue B1683880
Numéro CAS: 934353-76-1
Poids moléculaire: 375.5 g/mol
Clé InChI: BLQYVHBZHAISJM-CMDGGOBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ENMD-981693 is a novel, orally-active molecule that was discovered through a screening effort directed towards Aurora kinases, a family of serine/threonine kinases essential for mitotic progression. It is selective for the Aurora A isoform and has shown significant activity against a broad range of tyrosine kinase targets, making it a promising candidate for oncology therapies .

Applications De Recherche Scientifique

ENMD-981693 has a wide range of scientific research applications:

Mécanisme D'action

ENMD-981693 exerts its effects by inhibiting multiple kinase targets, including Aurora A, Flt3, CSF1R, Lck, JAK2, and c-Kit. The inhibition of these kinases disrupts critical signaling pathways involved in cell division, angiogenesis, and tumor growth. The compound induces G2/M cell cycle arrest followed by apoptosis, without causing endo-reduplication, which is a common issue with other Aurora B inhibitors .

Analyse Biochimique

Biochemical Properties

ENMD-2076 plays a pivotal role in biochemical reactions by selectively inhibiting several key kinases. It has a high affinity for the mitotic kinase Aurora A, as well as kinases involved in angiogenesis such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) . The compound inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines with IC50 values ranging from 0.025 to 0.7 μmol/L . This compound also induces regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It inhibits cellular proliferation and induces apoptosis in cancer cells . The compound also causes G2/M phase arrest, thereby disrupting the cell cycle . In preclinical models of triple-negative breast cancer, this compound treatment resulted in a decrease in cellular proliferation and microvessel density, as well as an increase in p53 and p73 expression . These effects highlight the compound’s potential in targeting aggressive cancer subtypes.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of multiple kinases. This compound binds to and inhibits the activity of Aurora A kinase, which is essential for mitotic cell division . Additionally, the compound inhibits angiogenic tyrosine kinases such as VEGFR2/KDR and FGFR1 and 2, thereby preventing the formation of new blood vessels and regressing formed vessels . This dual mechanism of action contributes to its antiproliferative and antiangiogenic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Pharmacodynamic experiments in vivo showed that single doses of this compound had sustained inhibitory effects on the activation of Flt3 and angiogenic tyrosine kinases . The compound’s stability and degradation over time have been studied, with results indicating that it remains effective in inhibiting tumor growth and angiogenesis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Dose-dependent inhibition of tumor growth has been observed in human plasmacytoma xenografts, with reduced expression of phospho-histone H3, Ki-67, and CD34 in microvasculature . Higher doses of this compound have been associated with increased caspase-3 staining, indicating enhanced apoptosis . At very high doses, toxic effects such as hypertension and neutropenia have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of kinases involved in cell cycle regulation and angiogenesis . The compound interacts with enzymes such as Aurora A kinase and VEGFR2/KDR, leading to changes in metabolic flux and metabolite levels . These interactions contribute to its overall antitumor activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally bioavailable compound, allowing for effective systemic distribution . The compound’s interaction with transporters and binding proteins facilitates its localization to target tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound targets specific compartments within cells, including the nucleus and cytoplasm . Post-translational modifications and targeting signals direct this compound to these compartments, where it inhibits key kinases involved in cell cycle regulation and angiogenesis .

Méthodes De Préparation

The synthesis of ENMD-981693 involves the preparation of a vinyl-pyrimidine free base. The compound is synthesized through a series of reactions, including the formation of a pyrimidine ring and subsequent functionalization to introduce the necessary substituents. The industrial production methods involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

ENMD-981693 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Substitution reactions are common, where specific substituents on the pyrimidine ring can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

ENMD-981693 is unique in its selectivity for the Aurora A isoform and its broad spectrum of activity against multiple tyrosine kinase targets. Similar compounds include:

    Imatinib: A kinase inhibitor used for chronic myelogenous leukemia, but with a different spectrum of activity.

    MK-0457 (VX-680): An Aurora kinase inhibitor that also targets Aurora B, leading to endo-reduplication.

    AZD1152: Another Aurora kinase inhibitor with a different selectivity profile.

ENMD-981693 stands out due to its ability to inhibit a wide range of kinases and its potent antitumor activity in preclinical models .

Propriétés

IUPAC Name

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQYVHBZHAISJM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239430
Record name ENMD-2076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934353-76-1
Record name ENMD-2076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934353761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMD-2076 free base
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16891
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ENMD-2076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENMD-981693
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6U9WP10T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
(E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
(E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
(E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
(E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
(E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine

Q & A

Q1: What is ENMD-2076 and what makes it a promising anti-cancer agent?

A1: (E)-N-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine, also known as this compound, is a novel, orally active small molecule kinase inhibitor that targets multiple pathways crucial for tumor growth and survival. [, , ] This includes inhibiting angiogenesis, proliferation, and cell cycle progression. [] this compound demonstrates selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). []

Q2: What is the mechanism of action of this compound?

A2: this compound primarily acts by inhibiting Aurora A kinase, along with other angiogenic kinases including VEGFR2/KDR and FGFR1 and 2. [, , ] This multi-targeted approach leads to G2/M cell cycle arrest, increased aneuploidy, and ultimately, cell death in susceptible cancer cell lines. [] In vivo, this compound exhibits antitumor activity through multiple mechanisms including anti-proliferative, anti-angiogenic, and anti-metabolic effects. []

Q3: What cancers has this compound shown preclinical activity against?

A3: Preclinical studies have shown promising results for this compound in various cancer models including:

  • Triple-negative breast cancer (TNBC): Demonstrates robust anti-cancer activity, especially in models with p53 mutations. [, , , , , ]
  • Hepatocellular carcinoma (HCC): Shows significant tumor growth inhibition in xenograft models, outperforming sorafenib. [, ]
  • Multiple myeloma (MM): Exhibits potent single-agent activity and synergistic effects when combined with lenalidomide. [, , , , ]
  • Acute myeloid leukemia (AML): Shows activity and potential to overcome chemo-resistance, particularly when combined with cytarabine. [, , , ]
  • Colorectal cancer (CRC): Displays anti-proliferative effects, cell cycle arrest, and anti-tumor activity in both cell lines and patient-derived xenograft models. [, ]

Q4: What is the role of p53 in the anti-tumor activity of this compound?

A4: In TNBC, the sensitivity to this compound appears to be influenced by p53 status. [] Preclinical models indicate that cell lines with a p53 mutation and increased p53 expression tend to be more sensitive to the cytotoxic and pro-apoptotic effects of this compound. [] Interestingly, even in models with mutant p53, treatment with this compound led to increased p53 and p73 levels. [] This suggests a complex interplay between this compound and the p53 pathway, warranting further investigation.

Q5: What are the potential biomarkers for predicting response to this compound?

A5: Research on predictive biomarkers for this compound is ongoing. Some findings suggest potential correlations:

  • TNBC: p53 mutation and increased p53 expression were associated with greater sensitivity to this compound. [, ] Additionally, p73 upregulation correlated with sensitivity, while its loss and increased senescence markers were linked to resistance. []
  • HCC: Overexpression of FGFR1 may serve as a predictive biomarker for response to this compound. []
  • OCCC: Loss of ARID1A correlated with better progression-free survival (PFS) on this compound, suggesting its potential as a predictive biomarker. []

Q6: Has this compound shown efficacy in clinical trials?

A6: this compound has been evaluated in multiple Phase I and II clinical trials:

  • Ovarian Cancer: In a Phase II trial for platinum-resistant ovarian cancer, this compound demonstrated activity with an acceptable safety profile. [, ]
  • TNBC: A two-institution Phase II trial in patients with locally advanced or metastatic TNBC refractory to prior chemotherapy showed a 6-month clinical benefit rate of 16.7%. []
  • Fibrolamellar Carcinoma (FLC): A Phase II trial did not show significant efficacy for this compound as a single agent in this cancer type. []
  • Other Cancers: Phase I trials have been conducted in various hematological malignancies, including AML and MM, showing promising results and paving the way for further investigation. [, ]

Q7: What are the known mechanisms of resistance to this compound?

A7: Similar to other kinase inhibitors, resistance to this compound can develop. Research suggests:

  • TNBC: Senescence, characterized by p73 loss and increased p16 expression and senescence-associated beta-galactosidase activity, was associated with both intrinsic and acquired resistance. []
  • Leukemia: In vitro models of resistance to the Aurora B inhibitor ZM447439, structurally similar to this compound, showed a specific point mutation (G160E) in the kinase domain of Aurora B. This mutation may hinder the binding of Aurora kinase inhibitors, suggesting a potential mechanism for acquired resistance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.